molecular formula C11H16ClNO B3023257 N-Phenyloxan-4-amine CAS No. 360058-83-9

N-Phenyloxan-4-amine

Cat. No. B3023257
CAS RN: 360058-83-9
M. Wt: 213.70
InChI Key: ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Phenyloxan-4-amine involves various chemical reactions and conditions. For instance, the synthesis of N-phenyl substituted stilbenes was reported, which showed enhanced fluorescence properties compared to their non-substituted counterparts . Another study described the synthesis of a new phthalimide-containing diamine, which was polymerized with aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides . Additionally, the synthesis of butyrate and 1,3-dioxane derivatives was characterized by spectroscopic techniques and single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structure of a monoazo dye derivative, providing detailed information about the geometry and interactions within the crystal lattice . Similarly, the crystal structures of two polymorphs of N-phenylpyridin-4-amine were determined, showing the conjugation between pyridyl and phenyl rings and the formation of hydrogen-bonded sheet structures .

Chemical Reactions Analysis

The chemical reactivity of compounds related to this compound has been explored in several studies. For example, a Pd complex bearing a redox-active o-aminophenol-derived NNO pincer ligand exhibited reversible redox chemistry and catalytic C(sp(3))-H amination reactivity . The redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones were also investigated, showing the influence of substituent effects on the redox behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-related compounds have been extensively studied. The introduction of N-phenyl substituents to 4-aminostilbenes resulted in a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . The polyimides derived from the synthesized phthalimide-containing diamine exhibited high glass transition temperatures and enhanced thermal stabilities . The electrochemical and optical properties of a redox-active Cu(II) coordination framework incorporating a tris(4-(pyridin-4-yl)phenyl)amine ligand were also characterized, highlighting the potential of such frameworks for multifunctional applications .

Safety and Hazards

“N-Phenyloxan-4-amine” is classified as an irritant . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-phenyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJVGDCRSDRHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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